
(2S,5S)-5-(4-Chlorobenzyl)-2-methyl-4-(piperidin-4-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,5S)-5-(4-Chlorobenzyl)-2-methyl-4-(piperidin-4-yl)morpholine is a chiral morpholine derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-5-(4-Chlorobenzyl)-2-methyl-4-(piperidin-4-yl)morpholine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzyl chloride, 2-methylmorpholine, and piperidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and advanced purification systems ensures consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,5S)-5-(4-Chlorobenzyl)-2-methyl-4-(piperidin-4-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
(2S,5S)-5-(4-Chlorobenzyl)-2-methyl-4-(piperidin-4-yl)morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2S,5S)-5-(4-Chlorobenzyl)-2-methyl-4-(piperidin-4-yl)morpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,5S)-5-(4-Methylbenzyl)-2-methyl-4-(piperidin-4-yl)morpholine
- (2S,5S)-5-(4-Fluorobenzyl)-2-methyl-4-(piperidin-4-yl)morpholine
- (2S,5S)-5-(4-Bromobenzyl)-2-methyl-4-(piperidin-4-yl)morpholine
Uniqueness
(2S,5S)-5-(4-Chlorobenzyl)-2-methyl-4-(piperidin-4-yl)morpholine is unique due to the presence of the 4-chlorobenzyl group, which imparts distinct chemical and biological properties. This compound’s specific stereochemistry and functional groups make it a valuable candidate for various applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C17H25ClN2O |
|---|---|
Molekulargewicht |
308.8 g/mol |
IUPAC-Name |
(2S,5S)-5-[(4-chlorophenyl)methyl]-2-methyl-4-piperidin-4-ylmorpholine |
InChI |
InChI=1S/C17H25ClN2O/c1-13-11-20(16-6-8-19-9-7-16)17(12-21-13)10-14-2-4-15(18)5-3-14/h2-5,13,16-17,19H,6-12H2,1H3/t13-,17-/m0/s1 |
InChI-Schlüssel |
PTYMSAUMKSBPGL-GUYCJALGSA-N |
Isomerische SMILES |
C[C@H]1CN([C@H](CO1)CC2=CC=C(C=C2)Cl)C3CCNCC3 |
Kanonische SMILES |
CC1CN(C(CO1)CC2=CC=C(C=C2)Cl)C3CCNCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-1-[(5-bromofuran-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13321311.png)
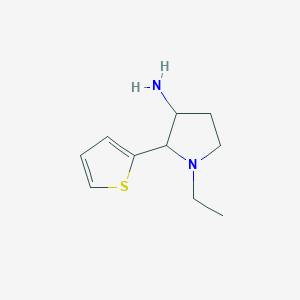
![2-[(1-Propylpiperidin-4-yl)amino]butan-1-ol](/img/structure/B13321315.png)

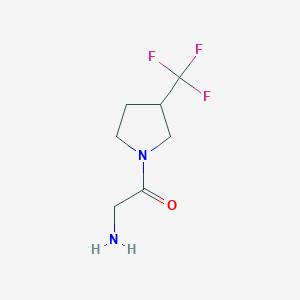

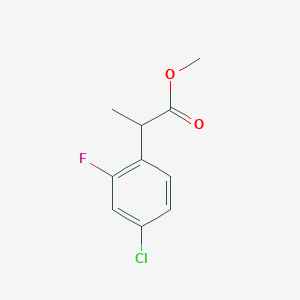
![3-Bromo-5-methyl-7-propyl-pyrazolo[1,5-A]pyrimidine](/img/structure/B13321347.png)
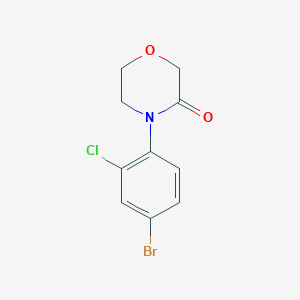
![6-Methyl-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine](/img/structure/B13321358.png)
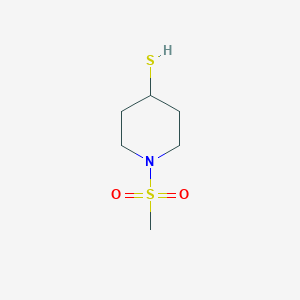
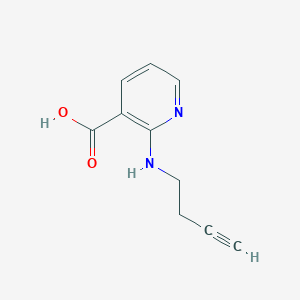
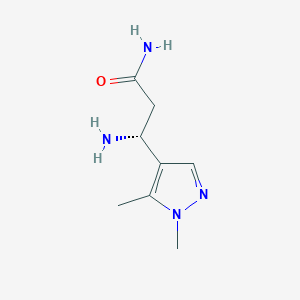
![3-[(2-Bromocyclooctyl)oxy]oxolane](/img/structure/B13321383.png)
